![molecular formula C23H26N2O B5555594 1,3-dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine](/img/structure/B5555594.png)
1,3-dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine
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Description
1,3-Dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine is a compound of interest due to its potential in various scientific fields. The compound belongs to the hexahydropyrimidine class, known for its diverse chemical reactions and properties, making it a subject of research in organic chemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of related hexahydropyrimidine compounds often involves condensation reactions, where aldehydes react with amines under specific conditions. For example, hexahydropyrimidines can be prepared by allowing various aldehydes to react with 1,3-bis(p-dimethylamino)propane, indicating a general approach to synthesizing substituted hexahydropyrimidines (Billman & Dorman, 1962).
Molecular Structure Analysis
The molecular structure of hexahydropyrimidine derivatives has been studied through techniques like X-ray diffraction and NMR spectroscopy. These studies provide insights into the compound's conformation, bond lengths, and angles, crucial for understanding its reactivity and interaction with biological targets. For instance, X-ray diffraction studies of related compounds reveal the pyrimidine ring adopts a sofa conformation, highlighting the importance of molecular geometry in its chemical behavior (Belsky et al., 2003).
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds structurally related to 1,3-dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine have been explored for their antimicrobial and antifungal potentials. For instance, furyl based cyanoiminopyrimidines exhibited significant antimicrobial activity against bacterial and fungal strains, suggesting their potential application in developing new antimicrobial agents (Vignesh & Ingarsal, 2021). Similarly, derivatives of 6-(2-furyl)-9-(p-methoxybenzyl)purines showed inhibition of Mycobacterium tuberculosis growth, indicating their potential in treating tuberculosis without affecting mammalian cell viability (Braendvang & Gundersen, 2007).
Antioxidant Properties
Research on the antioxidant capabilities of related compounds has also been conducted, revealing that certain derivatives, such as those studied by Kumar et al. (2011), possess potent antioxidant activities. These findings suggest the utility of these compounds in combating oxidative stress-related disorders (Kumar, Sharma, Kumari, & Kalal, 2011).
Enzyme Inhibition for Therapeutic Applications
Another area of application involves enzyme inhibition for therapeutic purposes. Derivatives have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase, indicating their potential in treating diseases like Alzheimer's (Reddy, Remya, Sajith, Dileep, Sadasivan, & Anwar, 2016). This suggests that related compounds might be explored for similar therapeutic applications.
properties
IUPAC Name |
1,3-dibenzyl-2-(5-methylfuran-2-yl)-1,3-diazinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-19-13-14-22(26-19)23-24(17-20-9-4-2-5-10-20)15-8-16-25(23)18-21-11-6-3-7-12-21/h2-7,9-14,23H,8,15-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIMHGQNVUTFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyl-2-(5-methyl-2-furyl)hexahydropyrimidine |
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